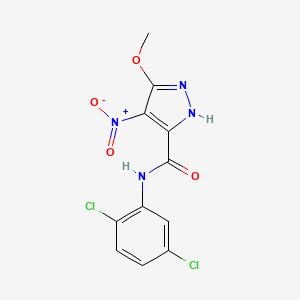![molecular formula C13H10Br2N4O3 B14923261 N'-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B14923261.png)
N'-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes dibromo, hydroxy, and methoxy functional groups attached to a phenyl ring, and a pyrazinecarbohydrazide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through selective hydroxylation and methoxylation reactions, often using reagents like hydrogen peroxide and methanol in the presence of catalysts.
Condensation: The final step involves the condensation of the dibromo-hydroxy-methoxy phenyl derivative with pyrazinecarbohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s dibromo and hydroxy groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(Z)-1-(2,3-DICHLORO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE
- N’~2~-[(Z)-1-(2,3-DIFLUORO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE
- N’~2~-[(Z)-1-(2,3-DIIODO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE
Uniqueness
N’~2~-[(Z)-1-(2,3-DIBROMO-6-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-PYRAZINECARBOHYDRAZIDE is unique due to the presence of bromine atoms, which impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The combination of dibromo, hydroxy, and methoxy groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H10Br2N4O3 |
|---|---|
Molecular Weight |
430.05 g/mol |
IUPAC Name |
N-[(Z)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H10Br2N4O3/c1-22-10-4-8(14)11(15)7(12(10)20)5-18-19-13(21)9-6-16-2-3-17-9/h2-6,20H,1H3,(H,19,21)/b18-5- |
InChI Key |
SLCFRALBQNQYDP-DVZOWYKESA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1O)/C=N\NC(=O)C2=NC=CN=C2)Br)Br |
Canonical SMILES |
COC1=CC(=C(C(=C1O)C=NNC(=O)C2=NC=CN=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923178.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]aniline](/img/structure/B14923183.png)
![6-Amino-4-(4-fluorophenyl)-3-(methoxymethyl)-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B14923186.png)
![ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923189.png)
![N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B14923191.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B14923198.png)
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14923199.png)
![2-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B14923216.png)
![methyl 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923229.png)
![3,6-dicyclopropyl-N-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14923237.png)

![N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B14923267.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14923271.png)
